molecular formula C24H25N5O4 B2915738 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 946302-45-0

1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2915738
CAS番号: 946302-45-0
分子量: 447.495
InChIキー: IVLDPLWAIQTOLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic carboxamide featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 1,3-oxazole moiety. The oxazole ring is further functionalized with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3. The carboxamide group is linked to a 2-methoxyphenyl substituent via the N-atom.

特性

IUPAC Name

1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-5-32-20-12-8-6-10-17(20)24-26-19(16(3)33-24)14-29-15(2)22(27-28-29)23(30)25-18-11-7-9-13-21(18)31-4/h6-13H,5,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLDPLWAIQTOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on immunomodulatory effects, anti-inflammatory actions, and cytotoxicity against various cell lines.

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 344.42 g/mol
  • CAS Number : 1119452-24-2

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its immunomodulatory and anti-inflammatory properties. Research indicates that derivatives containing isoxazole and triazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets.

Immunomodulatory Effects

Studies have shown that isoxazole derivatives can modulate immune responses. For instance:

  • In vitro Studies : The compound has been reported to inhibit the humoral immune response and reduce the production of pro-inflammatory cytokines such as TNF-alpha in lymphocyte cultures. This suggests a potential role in conditions characterized by excessive immune activation .
  • In vivo Studies : In animal models, administration of similar compounds has resulted in decreased carrageenan-induced paw edema, indicating anti-inflammatory effects. This aligns with findings that such compounds can enhance regulatory T cell populations while suppressing effector T cell activation .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are particularly noteworthy:

Study TypeEffect ObservedMechanism
In vitroInhibition of TNF-alpha productionModulation of signaling pathways involved in inflammation
In vivoReduction in carrageenan-induced edemaSuppression of leukocyte infiltration and cytokine release

These findings suggest that the compound may be beneficial in treating inflammatory diseases by dampening excessive immune responses.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
A549 (lung)20Cell cycle arrest at G2/M phase
MCF7 (breast)10Activation of caspase pathways

The results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, a desirable trait for anticancer agents.

Case Studies and Research Findings

Recent literature highlights several case studies involving related compounds:

  • Isoxazole Derivatives : A review article discussed various isoxazole derivatives' immunoregulatory properties, emphasizing their ability to modulate T cell responses and cytokine production. The compound's structure suggests similar mechanisms could apply .
  • Triazole Compounds : Research on triazole-containing compounds has demonstrated their potential as anti-cancer agents through apoptosis induction and cell cycle modulation. The presence of both isoxazole and triazole rings in this compound may enhance its therapeutic profile .

類似化合物との比較

Comparison with Similar Compounds

Compound Name / ID Key Substituents Molecular Weight (g/mol) Structural Differences vs. Target Compound Potential Implications
Target Compound - 2-Ethoxyphenyl (oxazole)
- 2-Methoxyphenyl (carboxamide)
475.53 (calc.) Balanced lipophilicity due to methoxy/ethoxy groups; may enhance membrane permeability
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide - 4-Ethoxyphenyl (oxazole)
- 2-Fluorophenyl (carboxamide)
- Amino group at triazole C5
489.51 (calc.) Ethoxy positional isomer (4- vs. 2-); fluorine replaces methoxy Increased electron-withdrawing effect (F) may alter binding affinity or metabolic stability
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide - 2-Ethoxyphenyl (triazole)
- 4-Triazolylphenyl (carboxamide)
447.47 (calc.) Triazole substituent at carboxamide; lacks oxazole moiety Reduced steric bulk may improve solubility but decrease target selectivity
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 4-Isopropylphenyl (triazole)
- 2-Ethoxyphenyl (carboxamide)
394.45 (calc.) Isopropyl group replaces oxazole-methyl complex Enhanced hydrophobicity could improve CNS penetration but reduce aqueous solubility
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide - 1,2,4-Oxadiazole-thiazole hybrid
- 4-Methoxyphenyl
504.54 (calc.) Oxadiazole-thiazole scaffold replaces triazole-oxazole Broader π-π stacking potential; possible kinase inhibition activity

Key Observations from Structural Comparisons:

Substituent Positional Isomerism: The 2- vs. 4-ethoxy substitution on the oxazole/phenyl ring (e.g., vs. target compound) significantly alters electronic distribution.

Electron-Withdrawing vs. Electron-Donating Groups : Replacement of the 2-methoxyphenyl with a 2-fluorophenyl () introduces a strong electron-withdrawing effect, which could modulate metabolic stability or CYP450 interactions.

Scaffold Hybridization : Compounds like replace the triazole-oxazole core with oxadiazole-thiazole systems, expanding π-system conjugation and possibly improving target engagement in enzymes requiring planar heterocycles.

Solubility-Lipophilicity Trade-offs : Bulky hydrophobic groups (e.g., isopropyl in ) may enhance blood-brain barrier penetration but reduce solubility, necessitating formulation optimization.

Research Findings and Limitations

  • Synthetic Routes: Evidence highlights the use of hydrazide intermediates and catalytic cyclization for triazole derivatives, suggesting analogous methods for the target compound.
  • Pharmacological Data Gap : The evidence lacks experimental data (e.g., IC50, logP, solubility) for direct pharmacological comparison. Substituent effects are inferred from structural analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。